Homotaurine N,N-Diacetic Acid

描述

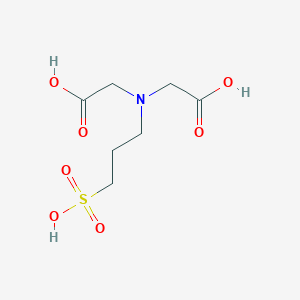

Homotaurine N,N-Diacetic Acid is a compound with the molecular formula C7H13NO7S and a molecular weight of 255.25 g/mol . It is a derivative of homotaurine, which is a natural sulfonic acid found in seaweed. Homotaurine is known for its GABAergic activity, mimicking the neurotransmitter gamma-aminobutyric acid (GABA) . This compound is primarily used in proteomics research .

准备方法

The synthesis of Homotaurine N,N-Diacetic Acid involves chemical reactions that start with homotaurine. One common method includes reacting homotaurine with appropriate protecting groups, followed by acid-catalyzed hydrolysis to yield the N,N-diacetic ester form . Further processing and extraction result in the pure this compound

化学反应分析

Homotaurine N,N-Diacetic Acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Immunomodulatory Effects

Homotaurine has been studied for its immunomodulatory properties, particularly in the context of autoimmune diseases like Type 1 Diabetes (T1D). Research indicates that homotaurine can enhance the proliferation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmunity.

- Case Study : In a study involving Non-Obese Diabetic (NOD) mice, homotaurine treatment was shown to significantly increase the percentages of CD4+ and CD8+ Tregs compared to control treatments. This suggests a potential role in reversing hyperglycemia and promoting immune regulation in diabetic models .

Diabetes Management

Homotaurine's ability to modulate immune responses has direct implications for diabetes management. It has been observed to temporarily reverse hyperglycemia in newly diabetic NOD mice.

- Findings : Mice treated with varying concentrations of homotaurine displayed a mean remission period from diabetes symptoms, with some achieving prolonged periods of normoglycemia. The combination of homotaurine with low-dose anti-CD3 therapy further enhanced disease remission rates and Treg responses .

Data Table: Summary of Key Findings

作用机制

Homotaurine N,N-Diacetic Acid exerts its effects by interacting with GABA receptors. It acts as a partial agonist at GABA A receptors and a partial agonist with low efficacy at GABA B receptors . This interaction modulates neurotransmission and can have neuroprotective effects. Additionally, it binds to soluble amyloid beta, inhibiting the formation of neurotoxic aggregates, which is particularly relevant in the context of Alzheimer’s disease .

相似化合物的比较

Homotaurine N,N-Diacetic Acid is similar to other compounds like:

Gamma-Aminobutyric Acid (GABA): A neurotransmitter that Homotaurine mimics.

Acamprosate (N-acetyl homotaurine): A derivative of homotaurine used to treat alcohol dependence.

What sets this compound apart is its specific structure that allows it to be used in proteomics research and its potential neuroprotective properties .

生物活性

Homotaurine N,N-Diacetic Acid, also known as tramiprosate, is a sulfonic acid compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Homotaurine is structurally similar to taurine but possesses an additional carbon atom. Its biological activity is primarily attributed to its GABAergic properties, where it acts as a partial agonist at GABA_A and GABA_B receptors. This dual action suggests that homotaurine can modulate neurotransmission in a manner similar to GABA itself, potentially influencing various neurological processes.

Table 1: Summary of Homotaurine’s Biological Activities

| Activity Type | Description |

|---|---|

| GABAergic Activity | Acts as a partial agonist at GABA_A and GABA_B receptors |

| Neuroprotective Effects | Inhibits formation of neurotoxic amyloid beta aggregates |

| Anticonvulsant | Exhibits anticonvulsant properties in animal models |

| Cognitive Enhancement | Potential to reduce cognitive decline in AD patients |

1. Alzheimer's Disease

Homotaurine has been investigated as a potential treatment for Alzheimer's disease. A Phase III clinical trial showed that while it did not meet primary endpoints, post-hoc analyses indicated significant benefits in secondary endpoints, including reduced hippocampal volume loss and slower cognitive decline in specific patient subgroups (e.g., APOE4 allele carriers) .

- Case Study Findings : In a study involving patients with mild to moderate AD, treatment with homotaurine led to notable improvements in memory function and overall cognitive performance compared to placebo .

2. Type 1 Diabetes

Research has shown that homotaurine can enhance the efficacy of immunosuppressive therapies in Type 1 Diabetes (T1D) models. In NOD mice, a model for T1D, homotaurine treatment improved the survival of pancreatic β-cells and augmented the effects of low-dose anti-CD3 therapy. This combination therapy resulted in increased populations of regulatory T cells, which are crucial for immune regulation .

In Vitro and In Vivo Studies

Homotaurine's effects have been assessed through various in vitro and in vivo studies:

- In Vitro Studies : Homotaurine inhibited T cell proliferation similarly to GABA but at lower concentrations. A U-shaped dose-response curve was observed, with maximal inhibition at 0.1 mM .

- In Vivo Studies : In newly diabetic NOD mice treated with homotaurine, there was a significant restoration of normoglycemia at specific dosages (0.25 mg/ml) . Furthermore, histological examinations revealed preservation of functional islets in treated mice.

Potential Side Effects and Safety Profile

Despite its therapeutic potential, the safety profile of homotaurine requires careful consideration. Clinical studies have reported minimal side effects; however, ongoing research is necessary to fully establish its long-term safety, especially in populations with neurodegenerative diseases.

属性

IUPAC Name |

2-[carboxymethyl(3-sulfopropyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO7S/c9-6(10)4-8(5-7(11)12)2-1-3-16(13,14)15/h1-5H2,(H,9,10)(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYENWLQMKHLYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158575 | |

| Record name | N,N-Diacetylhomotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134152-15-1 | |

| Record name | N,N-Diacetylhomotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134152151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diacetylhomotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。